Cas no 2034231-04-2 (N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide structure](https://www.kuujia.com/scimg/cas/2034231-04-2x500.png)
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide
- N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide
- N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
-
- Inchi: 1S/C16H16F3N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23)
- InChI Key: ZEMDDVSEXFBZDL-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2=NOC(CNC(C3C=CC=CC=3F)=O)=N2)CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 442
- XLogP3: 3
- Topological Polar Surface Area: 68
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-3590-5μmol |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-25mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-10mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-30mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-1mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6559-3590-20μmol |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-4mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-3590-20mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6559-3590-50mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6559-3590-15mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide |
2034231-04-2 | 15mg |
$133.5 | 2023-09-08 |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
Recent Advances in the Study of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide (CAS: 2034231-04-2)
The compound N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide (CAS: 2034231-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluorocyclohexyl group and a 1,2,4-oxadiazole ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activities, particularly in the context of targeted drug development.
One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Preliminary research indicates that N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide exhibits high affinity for certain protein targets, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders. The incorporation of fluorine atoms in its structure enhances its metabolic stability and bioavailability, which are critical factors in drug design.
Recent publications have detailed innovative synthetic routes to produce this compound with high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize the process. These methods not only improve efficiency but also reduce the environmental impact of large-scale production. Additionally, computational modeling studies have provided insights into the compound's binding mechanisms, further elucidating its potential therapeutic applications.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating target proteins with minimal off-target effects. For instance, in a recent preclinical study, N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide showed significant inhibition of a key enzyme involved in tumor progression, suggesting its potential as an anticancer agent. Moreover, its favorable pharmacokinetic profile, including good oral bioavailability and prolonged half-life, underscores its suitability for further clinical development.
Despite these promising findings, challenges remain in the development of this compound. Issues such as potential toxicity and the need for further optimization of its physicochemical properties are areas of ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable therapeutic options.
In conclusion, N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide represents a compelling example of how structural innovation can lead to biologically active molecules with therapeutic potential. Continued research into its mechanisms of action and clinical applications will be crucial in realizing its full potential in the pharmaceutical industry.
2034231-04-2 (N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide) Related Products
- 941969-65-9(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5-methylfuro3,2-bpyridine-2-carboxamide)
- 2411260-30-3(2-[(6-Chloropyrazin-2-yl)sulfonyl]-9-oxa-2-azaspiro[5.5]undecane)
- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 105627-82-5(2,2-dimethyl-1,4-diazepane)
- 2092693-22-4(3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanol)
- 862460-36-4((3,3,5,5-tetramethyl-4-piperidone))
- 2171928-01-9(2-bromo-5-{(3-methylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole)
- 13287-63-3(4,6-Dimethyl-2-pyridineethanol)
- 2138225-40-6(2-Cycloheptyl-4-(cyclopropylamino)butan-1-ol)
- 2640895-78-7(4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile)



